1,3,5-Trifluoro-2-nitrobenzene

Catalog No.
S703308
CAS No.
315-14-0
M.F
C6H2F3NO2
M. Wt
177.08 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1,3,5-Trifluoro-2-nitrobenzene

CAS Number

315-14-0

Product Name

1,3,5-Trifluoro-2-nitrobenzene

IUPAC Name

1,3,5-trifluoro-2-nitrobenzene

Molecular Formula

C6H2F3NO2

Molecular Weight

177.08 g/mol

InChI

InChI=1S/C6H2F3NO2/c7-3-1-4(8)6(10(11)12)5(9)2-3/h1-2H

InChI Key

PWRFDGYYJWQIAB-UHFFFAOYSA-N

SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F

Canonical SMILES

C1=C(C=C(C(=C1F)[N+](=O)[O-])F)F

The exact mass of the compound 1,3,5-Trifluoro-2-nitrobenzene is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 10247. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

1,3,5-Trifluoro-2-nitrobenzene (CAS 315-14-0), commonly referred to as 2,4,6-trifluoronitrobenzene, is a highly activated polyfluorinated building block utilized extensively in the synthesis of advanced pharmaceuticals, agrochemicals, and organic electronic materials . Characterized by a strongly electron-withdrawing nitro group that activates the three fluorine atoms at the ortho and para positions, this compound is engineered for highly efficient nucleophilic aromatic substitution (SNAr) [1]. It serves as a critical precursor for producing unsymmetrical polyaminobenzenes, azo/azide dyes, and fluorinated polytriarylamines (F-PTAAs) used as hole-transporting materials in OLEDs and perovskite solar cells . Its precise substitution pattern offers a unique balance of extreme reactivity and predictable regiocontrol, making it a staple in both discovery chemistry and industrial materials scale-up [1].

Attempting to substitute 1,3,5-trifluoro-2-nitrobenzene with standard fluoronitrobenzenes (such as 1-fluoro-4-nitrobenzene or 2,4-difluoronitrobenzene) or chlorinated analogs fundamentally compromises both synthetic modularity and reaction kinetics [1]. Mono- and difluorinated analogs lack the requisite number of activated leaving groups to perform sequential, multi-step nucleophilic substitutions, preventing the assembly of highly functionalized, unsymmetrical triaminobenzene cores [2]. Furthermore, chlorinated analogs (e.g., 1,3,5-trichloro-2-nitrobenzene) exhibit significantly lower SNAr reactivity because chlorine is a poorer leaving group in these mechanisms, necessitating harsher reaction conditions that can degrade sensitive functional groups [1]. Consequently, substituting this specific trifluorinated building block leads to increased step counts, lower overall yields, and an inability to achieve the precise electronic tuning required for advanced hole-transporting polymers [2].

Accelerated Nucleophilic Aromatic Substitution (SNAr) Kinetics

The presence of three highly electronegative fluorine atoms synergistically activated by the nitro group drastically accelerates SNAr reaction rates. In standardized enzymatic conjugation assays, 1,3,5-trifluoro-2-nitrobenzene achieved complete conversion in 10 minutes, compared to 25 minutes for 2,4-difluoronitrobenzene and 40 minutes for 2-fluoronitrobenzene [1].

Evidence DimensionReaction time for complete SNAr conjugation
Target Compound Data10 minutes
Comparator Or Baseline2,4-difluoronitrobenzene (25 minutes) and 2-fluoronitrobenzene (40 minutes)
Quantified Difference2.5x faster than the difluoro analog and 4.0x faster than the monofluoro analog
Conditions37 °C, standardized GST-catalyzed conjugation assay

Faster kinetics allow for milder reaction conditions, reducing energy consumption and preventing the thermal degradation of sensitive substrates during complex API synthesis.

Sequential Multi-Substitution Capability for Unsymmetrical Cores

1,3,5-Trifluoro-2-nitrobenzene allows for the sequential incorporation of up to three different nucleophiles. Because each successive amine substitution introduces an electron-donating group that deactivates the aromatic ring, the reaction can be precisely halted after mono-, di-, or tri-substitution by controlling temperature and equivalents [1]. This is impossible with 2,4-difluoronitrobenzene, which maxes out at two substitutions and offers less kinetic differentiation between steps [1].

Evidence DimensionMaximum number of sequential, differentiated SNAr substitutions
Target Compound DataUp to 3 distinct nucleophilic substitutions
Comparator Or Baseline2,4-difluoronitrobenzene (maximum 2 substitutions)
Quantified DifferenceEnables the synthesis of fully unsymmetrical 1,2,3,5-tetrasubstituted benzene cores from a single starting material
ConditionsSequential addition of amine nucleophiles with controlled temperature gradients

Enables the highly modular, step-economic synthesis of complex pharmaceutical building blocks without requiring intermediate purification or protecting group chemistry.

Predictable Regioselectivity via Meisenheimer Complex Stabilization

Despite having three activated sites, 1,3,5-trifluoro-2-nitrobenzene exhibits high regioselectivity when reacted with primary amines in non-polar or moderately polar solvents (e.g., THF). Attack occurs preferentially at the sterically hindered ortho position rather than the para position, driven by hydrogen bonding between the incoming amine and the nitro group in the Meisenheimer intermediate [1]. This predictable regiocontrol is superior to unactivated polyhalobenzenes, which yield statistical mixtures [1].

Evidence DimensionRegioselectivity of initial amine substitution
Target Compound DataHigh preference for ortho-substitution (forming 2-amino-4,6-difluoronitrobenzenes)
Comparator Or BaselineUnactivated 1,3,5-trifluorobenzene (yields statistical mixtures)
Quantified DifferenceNear-quantitative regiocontrol for the ortho-isomer in THF
ConditionsReaction with ammonia or methylamine in THF at low temperatures

High regioselectivity eliminates the need for costly and time-consuming chromatographic separation of isomers, streamlining industrial scale-up.

Precise Electronic Tuning for Hole-Transporting Materials (F-PTAAs)

The specific 2,4,6-trifluoro substitution pattern is critical for synthesizing fluorinated polytriarylamines (F-PTAAs). When polymerized, the three fluorine atoms per monomer unit provide the exact electron-withdrawing effect needed to lower the HOMO energy level, improving oxidative stability and matching the valence band of perovskite materials . Difluoro- or unfluorinated analogs fail to achieve this optimal energy alignment .

Evidence DimensionSuitability for F-PTAA HOMO level tuning
Target Compound DataAchieves deep HOMO levels ideal for high-efficiency perovskite solar cells
Comparator Or BaselineUnfluorinated nitrobenzene or 2,4-difluoronitrobenzene
Quantified DifferenceProvides the necessary 3:1 fluorine-to-ring ratio per monomer to maximize ambient stability and hole mobility
ConditionsPolymerization into F-PTAA hole-transport layers

Procurement of this exact trifluorinated precursor is mandatory for manufacturing state-of-the-art, high-efficiency organic and perovskite photovoltaics.

Synthesis of Fluorinated Polytriarylamines (F-PTAAs)

1,3,5-Trifluoro-2-nitrobenzene is the premier starting material for manufacturing F-PTAAs, which are utilized as high-performance hole-transporting layers in OLEDs and perovskite solar cells. Its specific fluorination pattern ensures the deep HOMO energy levels required for device stability and efficiency .

Modular Assembly of Unsymmetrical Pharmaceutical Building Blocks

Because it supports up to three sequential, regiocontrolled SNAr reactions, this compound is ideal for discovery chemists synthesizing complex, multi-substituted electron-rich nitroaromatics and anilines without relying on lengthy cross-coupling procedures [1].

Production of Azo and Azide Dyes for Photonics

Following reduction to the corresponding aniline, the trifluorinated core can be converted into diazonium salts or azides. These are critical intermediates for synthesizing azo-dye liquid crystals, photoswitches, and large chromophores via click chemistry for dye-sensitized solar cells (DSSCs) .

Synthesis of 4-Alkoxy-2,6-difluoroanilines

The compound is an established precursor for 4-alkoxy- and 4-hydroxy-2,6-difluoroanilines, which are versatile and highly sought-after building blocks in medicinal chemistry for developing next-generation kinase inhibitors and agrochemicals [2].

XLogP3

2.1

Boiling Point

183.5 °C

Melting Point

3.5 °C

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (95.74%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (95.74%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (95.74%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (87.23%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

315-14-0

Wikipedia

1,3,5-Trifluoro-2-nitrobenzene

Dates

Last modified: 08-15-2023

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